Cas no 36193-80-3 (1H-Benzo[g]indole-2-carboxylic acid)

1H-Benzo[g]indole-2-carboxylic acid structure
36193-80-3 structure
商品名:1H-Benzo[g]indole-2-carboxylic acid
CAS番号:36193-80-3
MF:C13H9NO2
メガワット:211.21606
MDL:MFCD00458793
CID:1072847
PubChem ID:645288

1H-Benzo[g]indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Benzo[g]indole-2-carboxylic acid
    • 1H-Benz[g]indol-2-carbonsaeure
    • 1H-benz[g]indole-2-carboxylic acid
    • 2-Carboxy-6,7-benzindol
    • AC1LDB56
    • benz[g]indole-2-carboxylic acid
    • benzo[g]indole-2-carboxylic acid
    • CTK1B6447
    • Oprea1_147754
    • SBB018113
    • SureCN8985864
    • BSJDLFRUFRONOR-UHFFFAOYSA-N
    • 36193-80-3
    • AKOS000124726
    • DTXSID40349405
    • HMS2472K22
    • benzindolecarboxylic
    • CHEMBL1577084
    • MLS000070970
    • 1 H -Benzo[ g ]indole-2-carboxylic acid
    • BAS 02230778
    • 1H-benzo[g]indole-2-carboxylic acid, AldrichCPR
    • STK331390
    • SMR000011182
    • CS-0363795
    • 1H-Benzo[g]indole-2-carboxylicacid
    • SCHEMBL8985864
    • SR-01000366949
    • SR-01000366949-1
    • MDL: MFCD00458793
    • インチ: InChI=1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16)
    • InChIKey: BSJDLFRUFRONOR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC3=C2NC(=C3)C(=O)O

計算された属性

  • せいみつぶんしりょう: 211.06337
  • どういたいしつりょう: 211.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • PSA: 53.09

1H-Benzo[g]indole-2-carboxylic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

1H-Benzo[g]indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
016492-500mg
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
500mg
$184.00 2021-06-28
Fluorochem
028796-2g
1H -Benzo[g]indole-2-carboxylic acid
36193-80-3
2g
£598.00 2022-03-01
Ambeed
A568033-1g
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3 97%
1g
$475.0 2024-08-02
A2B Chem LLC
AF66582-250mg
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
250mg
$413.00 2024-04-20
A2B Chem LLC
AF66582-100mg
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
100mg
$363.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434465-1g
1H-benzo[g]indole-2-carboxylic acid
36193-80-3 97%
1g
¥9889.00 2024-05-16
Fluorochem
028796-250mg
1H -Benzo[g]indole-2-carboxylic acid
36193-80-3
250mg
£160.00 2022-03-01
A2B Chem LLC
AF66582-500mg
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
500mg
$463.00 2024-04-20
A2B Chem LLC
AF66582-1g
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
1g
$525.00 2024-04-20
A2B Chem LLC
AF66582-5g
1H-Benzo[g]indole-2-carboxylic acid
36193-80-3
5g
$1338.00 2024-04-20

1H-Benzo[g]indole-2-carboxylic acid 関連文献

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1H-Benzo[g]indole-2-carboxylic acidに関する追加情報

1H-Benzo[g]indole-2-carboxylic acid (CAS No. 36193-80-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

1H-Benzo[g]indole-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 36193-80-3, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzo[g]indole scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The benzo[g]indole core is a fused ring system consisting of a benzene ring and an indole ring, which together contribute to the unique chemical and pharmacological properties of this molecule.

The benzo[g]indole scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors, which makes it a valuable scaffold for drug design. The 2-carboxylic acid functional group in the molecule introduces a polar moiety, enhancing its solubility in polar solvents and facilitating interactions with biological systems. This combination of structural features makes 1H-benzo[g]indole-2-carboxylic acid a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new pharmacophores derived from benzo[g]indole derivatives. These studies have highlighted the potential of this scaffold in addressing various diseases, including cancer, inflammation, and neurodegenerative disorders. The 1H-benzo[g]indole-2-carboxylic acid structure has been explored as a starting point for synthesizing more complex molecules with enhanced biological activity. For instance, researchers have modified the benzo[g]indole core by introducing additional functional groups or by incorporating it into larger molecular frameworks to improve binding affinity and selectivity.

One of the most compelling aspects of 1H-benzo[g]indole-2-carboxylic acid is its versatility in chemical modification. The presence of both the indole and carboxylic acid functionalities provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against certain enzymes implicated in disease pathways. These derivatives have shown promise in preclinical studies, demonstrating their potential as lead compounds for drug development.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of benzo[g]indole derivatives due to their structural similarity to natural products known for their biological activity. 1H-Benzo[g]indole-2-carboxylic acid is no exception, and its unique chemical profile has led to several innovative synthetic strategies being developed for its preparation and modification. These strategies include catalytic methods that improve yield and selectivity, as well as green chemistry approaches that minimize environmental impact.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 1H-benzo[g]indole-2-carboxylic acid and its derivatives. Molecular modeling techniques have been used to predict how these molecules interact with biological targets at the atomic level. This information has been invaluable in guiding the design of new compounds with improved pharmacological properties. Additionally, high-throughput screening methods have enabled researchers to rapidly test large libraries of benzo[g]indole derivatives for biological activity, accelerating the discovery process.

The synthesis of 1H-benzo[g]indole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as carboxylation or esterification. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental considerations. Recent studies have focused on developing more efficient synthetic pathways that reduce waste and improve sustainability.

In conclusion, 1H-benzo[g]indole-2-carboxylic acid (CAS No. 36193-80-3) represents a significant area of interest in modern chemical and pharmaceutical research. Its unique structural features and versatile chemical properties make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its importance in addressing various diseases. As our understanding of its pharmacological properties grows, so too does its potential as a cornerstone molecule in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:36193-80-3)1H-Benzo[g]indole-2-carboxylic acid
A940571
清らかである:99%
はかる:1g
価格 ($):428.0